molecular formula C16H23N3 B11736755 {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine CAS No. 1856018-31-9

{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine

Cat. No.: B11736755
CAS No.: 1856018-31-9
M. Wt: 257.37 g/mol
InChI Key: OLSPYAHQGXNKQG-UHFFFAOYSA-N
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Description

{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine is a complex organic compound that features a pyrazole ring substituted with a 2-methylpropyl group and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing pyrazoles is the cycloaddition reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . The reaction conditions often involve mild temperatures and the use of catalysts such as copper or silver salts .

For the specific synthesis of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine, the following steps can be employed:

    Formation of the pyrazole ring: Reacting 2-methylpropylhydrazine with an appropriate 1,3-diketone under reflux conditions.

    Introduction of the phenylethylamine moiety: This can be achieved through a nucleophilic substitution reaction where the pyrazole intermediate is treated with phenylethylamine in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of pyrazole derivatives often involves scalable methods such as continuous flow synthesis and the use of automated reactors. These methods ensure high yields and purity of the final product while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the phenylethylamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Potential use as a ligand in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the phenylethylamine moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1856018-31-9

Molecular Formula

C16H23N3

Molecular Weight

257.37 g/mol

IUPAC Name

N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]-2-phenylethanamine

InChI

InChI=1S/C16H23N3/c1-14(2)13-19-16(9-11-18-19)12-17-10-8-15-6-4-3-5-7-15/h3-7,9,11,14,17H,8,10,12-13H2,1-2H3

InChI Key

OLSPYAHQGXNKQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC=N1)CNCCC2=CC=CC=C2

Origin of Product

United States

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